REACTION_CXSMILES
|
[C:1]([N:8]([CH3:14])[CH2:9][CH:10]([OH:13])CO)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>O>[C:1]([N:8]([CH3:14])[CH2:9][CH:10]=[O:13])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2]
|
Name
|
|
Quantity
|
0.097 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(CO)O)C
|
Name
|
KIO4
|
Quantity
|
24.68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2.5 hr under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with chloroform (5×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting chloroform extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.26 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |